molecular formula C6H14O B124083 2-METHYL-2-PENTANOL CAS No. 590-36-3

2-METHYL-2-PENTANOL

Cat. No.: B124083
CAS No.: 590-36-3
M. Wt: 102.17 g/mol
InChI Key: WFRBDWRZVBPBDO-UHFFFAOYSA-N
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Description

2-METHYL-2-PENTANOL, also known as this compound, is an organic chemical compound with the molecular formula C6H14O. It is a tertiary alcohol and appears as a colorless liquid. This compound is often used in gas chromatography to help distinguish between branched compounds, especially alcohols . Its presence in urine can be used to test for exposure to 2-methylpentane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-METHYL-2-PENTANOL can be synthesized through the hydration of 2-methyl-2-pentene. This reaction typically involves the use of sulfuric acid as a catalyst, which protonates the alkene to form a more reactive carbocation. This carbocation then reacts rapidly with water, leading to the production of this compound .

Industrial Production Methods: Commercially, this compound is rarely used alone but as a mixture. It can be prepared by the aldol condensation of propionaldehyde followed by the hydrogenation of the intermediate .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-methylpentan-2-ol
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InChI

InChI=1S/C6H14O/c1-4-5-6(2,3)7/h7H,4-5H2,1-3H3
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InChI Key

WFRBDWRZVBPBDO-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)O
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Molecular Formula

C6H14O
Record name 2-METHYLPENTAN-2-OL
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DSSTOX Substance ID

DTXSID4060440
Record name 2-Methyl-2-pentanol
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Molecular Weight

102.17 g/mol
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Physical Description

2-methylpentan-2-ol appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [CAMEO], Liquid
Record name 2-METHYLPENTAN-2-OL
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Record name 2-Methyl-2-pentanol
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Vapor Pressure

8.6 [mmHg]
Record name 2-Methyl-2-pentanol
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CAS No.

590-36-3
Record name 2-METHYLPENTAN-2-OL
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Record name 2-Methyl-2-pentanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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